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Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexanol

Cat. No.: B1294443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C8H180
alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals
in the field of drug development, offering detailed information on the isomeric structures,
physicochemical properties, experimental protocols, and applications of these compounds.

Introduction to C8H180 Alcohols

Alcohols with the molecular formula C8H180, commonly known as octanols, are a diverse
group of organic compounds that play significant roles in various scientific and industrial fields.
Their structural diversity, arising from the numerous ways to arrange the eight carbon atoms
and position the hydroxyl (-OH) group, leads to a wide range of physical and chemical
properties. This isomeric complexity is of particular interest in drug discovery and development,
where the specific three-dimensional structure of a molecule can profoundly influence its
biological activity, metabolic stability, and pharmacokinetic profile.

One of the most critical properties of octanols in a pharmaceutical context is their lipophilicity,
often quantified by the octanol-water partition coefficient (log P). This parameter is a key
determinant of a drug's ability to cross biological membranes and is a fundamental component
of Lipinski's "Rule of Five" for predicting drug-likeness. The various structural isomers of
C8H180 exhibit a spectrum of lipophilicities, making them valuable tools for understanding and
optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug
candidates.
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This guide will systematically explore the structural landscape of C8H180 alcohols, present
their key physicochemical data in a structured format, detail relevant experimental
methodologies, and discuss their applications in the pharmaceutical sciences.

Structural Isomers of C8H180 Alcohols

There are 89 structural isomers of alcohols with the formula C8H180. This vast number arises
from the 18 possible carbon skeletons of octane, combined with the various unique positions
for the hydroxyl group on each skeleton, leading to primary, secondary, and tertiary alcohols.

A representative list of these isomers is provided below, categorized by their carbon skeleton.
Skeleton 1: n-Octane

Octan-1-ol

Octan-2-ol

Octan-3-ol

Octan-4-ol

Skeleton 2: 2-Methylheptane

2-Methylheptan-1-ol

e 2-Methylheptan-2-ol

o 2-Methylheptan-3-ol

¢ 2-Methylheptan-4-ol

o 3-Methylheptan-1-ol

e 4-Methylheptan-1-ol

e 5-Methylheptan-1-ol

¢ 6-Methylheptan-1-ol
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e 6-Methylheptan-2-ol

Skeleton 3: 3-Methylheptane

3-Methylheptan-1-ol

o 3-Methylheptan-2-ol

o 3-Methylheptan-3-ol

o 3-Methylheptan-4-ol

e 4-Methylheptan-2-ol

o 5-Methylheptan-2-ol

e 5-Methylheptan-3-ol

6-Methylheptan-3-ol

Skeleton 4: 4-Methylheptane

4-Methylheptan-1-ol

4-Methylheptan-2-ol

4-Methylheptan-3-ol

4-Methylheptan-4-ol

Skeleton 5: 2,2-Dimethylhexane

2,2-Dimethylhexan-1-ol

2,2-Dimethylhexan-3-ol

3,3-Dimethylhexan-1-ol

4,4-Dimethylhexan-1-ol
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e 5,5-Dimethylhexan-1-ol
e 5,5-Dimethylhexan-2-ol

... and so on for the remaining 13 carbon skeletons. A comprehensive enumeration is
extensive; however, this systematic approach based on the underlying alkane structure
provides a clear framework for identifying all possible isomers.

Data Presentation: Physicochemical Properties

The physicochemical properties of CBH180 alcohol isomers vary significantly with their
structure. Branching in the carbon chain and the position of the hydroxyl group (primary,
secondary, or tertiary) influence properties such as boiling point, melting point, density, and
solubility. The following tables summarize available quantitative data for a selection of C8H180
alcohol isomers.

Table 1: Physicochemical Properties of Selected C8H180 Alcohol Isomers
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- . ] Water
IUPAC CAS Boiling Melting Density .
. . Solubility
Name Number Point (°C) Point (°C) (glcm?)
(9/L)
0.824 @
Octan-1-ol 111-87-5 195 -16 0.3
20°C
0819 @
Octan-2-ol 123-96-6 179 -38 112
20°C
0.819 @
Octan-3-ol 589-98-0 173-175 -45 Insoluble
20°C
0.817 @
Octan-4-ol 589-62-8 176-178
20°C
2-Ethylhexan- 0.833 @
104-76-7 184 -76 1.0
1-ol 20°C
2,2-
. 0.831 @
Dimethylhexa  2370-13-0 183-185
25°C
n-1-ol
3,5,5-
_ 0.828 @
Trimethylhex 3452-97-9 194 -70 0.4
20°C
an-1-ol

Data sourced from PubChem and the NIST Chemistry WebBook. Missing values indicate a
lack of readily available experimental data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis,
separation, and characterization of C8H180 alcohol isomers.

Synthesis of a Branched C8H180 Alcohol: 2-Ethylhexan-
1-ol

Objective: To synthesize 2-ethylhexan-1-ol via the Guerbet reaction from n-butanol.
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Materials:

n-Butanol

Sodium butoxide (catalyst)
High-pressure autoclave reactor
Distillation apparatus

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Charge the autoclave reactor with n-butanol and a catalytic amount of sodium butoxide.
Seal the reactor and purge with an inert gas (e.g., nitrogen).

Heat the reactor to a temperature of 200-240°C and pressurize with hydrogen gas to
approximately 200 atm.

Maintain the reaction conditions for several hours, monitoring the reaction progress by taking
aliquots and analyzing them by GC.

After the reaction is complete, cool the reactor to room temperature and carefully vent the
excess pressure.

Transfer the reaction mixture to a distillation apparatus.

Perform fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and
other byproducts.

Collect the fraction corresponding to the boiling point of 2-ethylhexan-1-ol (approx. 184°C).

Confirm the identity and purity of the product using GC-MS and *H NMR spectroscopy.

Separation and Identification of C8H180 Alcohol
Isomers by Gas Chromatography (GC)
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Objective: To separate a mixture of C8H180 alcohol isomers and identify the components.
Instrumentation and Materials:
o Gas chromatograph equipped with a flame ionization detector (FID)
e Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 um)
e Helium carrier gas
» Syringe for sample injection
e A mixture of CBH180 alcohol isomers
« Individual isomer standards for retention time comparison
GC Conditions:
e Injector Temperature: 250°C
o Detector Temperature: 280°C
e Oven Temperature Program:
o Initial temperature: 60°C, hold for 2 minutes
o Ramp: 10°C/min to 200°C
o Hold at 200°C for 5 minutes
o Carrier Gas Flow Rate: 1 mL/min (constant flow)
« Injection Volume: 1 pL
o Split Ratio: 50:1

Procedure:
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o Prepare a dilute solution of the C8H180 alcohol isomer mixture in a suitable solvent (e.g.,
dichloromethane).

« Inject the individual alcohol standards into the GC to determine their respective retention
times.

« Inject the isomer mixture into the GC under the specified conditions.
e Record the chromatogram.

« ldentify the peaks in the mixture's chromatogram by comparing their retention times to those
of the standards.

o The relative peak areas can be used to estimate the proportion of each isomer in the
mixture.

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy

Objective: To characterize the structure of a C8H180 alcohol isomer using *H and 3C NMR.

Instrumentation and Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated chloroform (CDCIs) as the solvent

Tetramethylsilane (TMS) as an internal standard

Sample of the purified C8H180 alcohol isomer

Procedure:

o Dissolve a small amount of the alcohol sample (5-10 mg) in approximately 0.6 mL of CDCls
in an NMR tube.
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e Add a small drop of TMS to the tube.
e Acquire the *H NMR spectrum. Key signals to observe include:

o The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl
group (carbinol proton), which is typically found between 3.5 and 4.5 ppm.

o The chemical shift of the hydroxyl proton, which is a broad singlet and can appear over a
wide range (typically 1-5 ppm). Its position is concentration and temperature-dependent.

o The integration of the signals, which corresponds to the number of protons.

e Acquire the 13C NMR spectrum. The key signal is the carbon attached to the hydroxyl group,
which typically resonates between 60 and 80 ppm.

o (Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer)
experiment to differentiate between CH, CHz, and CHs groups.

e Analyze the chemical shifts, splitting patterns, and integration to elucidate the connectivity of
the atoms and confirm the isomeric structure.

Mandatory Visualizations
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of
C8H180 Alcohols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294443#structural-isomers-of-c8h180-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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